

Preparing Tinlorafenib Stock Solutions for Cell Culture: Application Notes and Protocols

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Compound of Interest

Compound Name: Tinlorafenib

Cat. No.: B11930845

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Abstract

Tinlorafenib (also known as PF-07284890 or ARRY-461) is a potent and selective orally active inhibitor of BRAF and CRAF kinases, with particular efficacy against BRAF V600E and V600K mutations.[1][2][3] As a critical component of the MAPK/ERK signaling pathway, BRAF is a key therapeutic target in various cancers.[4][5] Accurate and consistent preparation of **Tinlorafenib** stock solutions is paramount for reliable in vitro studies. This document provides detailed protocols for the preparation, storage, and handling of **Tinlorafenib** stock solutions for cell culture applications.

Chemical Properties of Tinlorafenib

A clear understanding of the physicochemical properties of **Tinlorafenib** is essential for its effective use in experimental settings.

Property	Value	Reference
Synonyms	PF-07284890, ARRY-461	[4]
CAS Number	2573781-75-4	[2][4]
Molecular Formula	C ₁₉ H ₁₉ ClF ₂ N ₄ O ₃ S	[4][6][7]
Molecular Weight	456.89 g/mol	[4][6]

Solubility of Tinlorafenib

The solubility of **Tinlorafenib** is a critical factor in the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro use.

Solvent	Solubility	Notes	Reference
DMSO	125 mg/mL (273.59 mM)	Ultrasonic assistance may be required for complete dissolution.	[6]

For in vivo studies, more complex solvent systems are often necessary. While not the primary focus of this cell culture guide, some common formulations are included for informational purposes.

Solvent System	Solubility	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (4.55 mM)	[1][6]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL (4.55 mM)	[1][6]
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (4.55 mM)	[1][6]

Protocol for Preparing a 10 mM Tinlorafenib Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Tinlorafenib** in DMSO, a common starting concentration for cell culture experiments.

Materials:

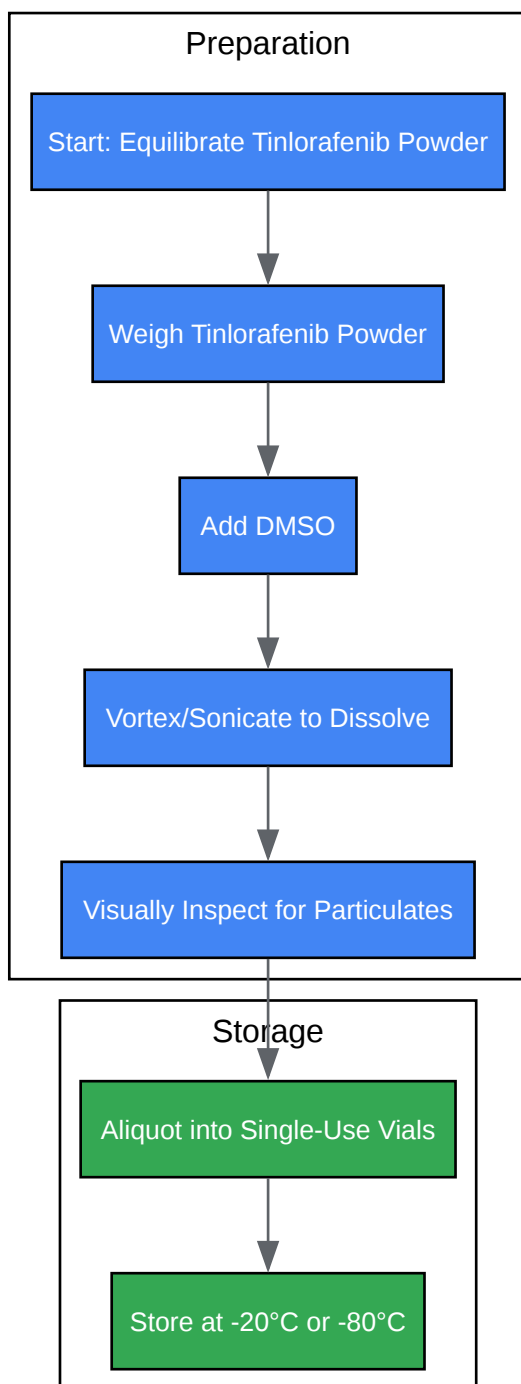
- **Tinlorafenib** powder
- Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

- Sterile, conical-bottom polypropylene or glass vials
- Calibrated analytical balance
- Sterile, disposable serological pipettes or calibrated micropipettes
- Vortex mixer
- Ultrasonic water bath (optional)
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

- **Equilibration:** Allow the vial of **Tinlorafenib** powder to equilibrate to room temperature for at least one hour before opening to prevent condensation of atmospheric moisture.^[2]
- **Weighing:** Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of **Tinlorafenib** powder into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.57 mg of **Tinlorafenib** (Molecular Weight: 456.89 g/mol).
- **Solvent Addition:** Using a sterile pipette, add the calculated volume of DMSO to the vial containing the **Tinlorafenib** powder. For a 10 mM stock from 4.57 mg, add 1 mL of DMSO.
- **Dissolution:** Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic water bath to aid dissolution.^[6] Visually inspect the solution to ensure there are no visible particulates.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
- **Storage Conditions:** Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^{[1][2][6]}

Workflow for Preparing **Tinlorafenib** Stock Solution



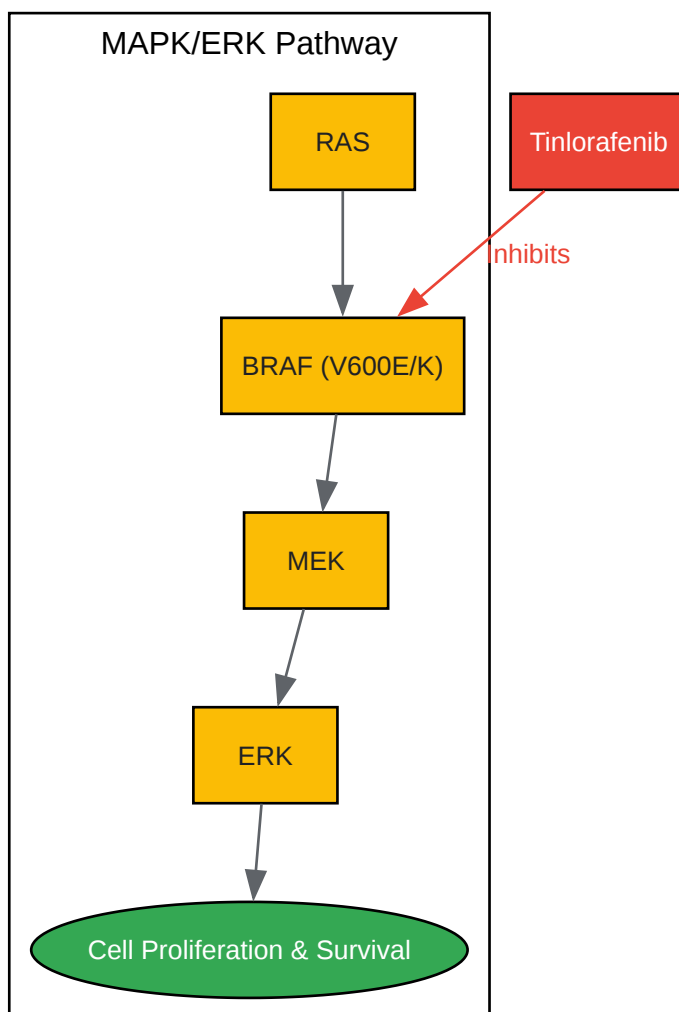
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Caption: Workflow for **Tinlorafenib** stock solution preparation.

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

Tinlorafenib is a targeted inhibitor of BRAF kinase, a key component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[4][8] In many cancers, mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[4][5] **Tinlorafenib** binds to and inhibits the activity of mutated BRAF, thereby blocking downstream signaling to MEK and ERK and ultimately inhibiting tumor cell growth.[1][4]

Simplified MAPK/ERK Signaling Pathway and **Tinlorafenib** Inhibition



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Caption: **Tinlorafenib** inhibits the MAPK/ERK signaling pathway.

Application in Cell Culture

For cell culture experiments, the **Tinlorafenib** stock solution should be diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.^[9] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Example Dilution Calculation:

To prepare a 10 μ M working solution from a 10 mM stock:

- Dilution factor = $10,000 \mu\text{M} / 10 \mu\text{M} = 1000$
- Add 1 μ L of the 10 mM stock solution to 999 μ L of cell culture medium.

This will result in a final DMSO concentration of 0.1%.

Safety Precautions

Tinlorafenib is a potent compound and should be handled with care. Always use appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, when handling the powder and its solutions. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

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